Differential Antiviral Potency Against HIV-1 Integrase A128T Mutant
In a study of multi-substituted quinolines as allosteric HIV-1 integrase inhibitors (ALLINIs), a direct comparison of 6-bromo and 8-bromo analogs revealed a distinct resistance profile. The 6-bromo analog exhibited a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1].
| Evidence Dimension | Antiviral potency against ALLINI-resistant HIV-1 integrase A128T mutant |
|---|---|
| Target Compound Data | Significant loss of potency |
| Comparator Or Baseline | 8-Bromo analog: Retained full effectiveness |
| Quantified Difference | Not quantified in abstract; qualitative difference in resistance profile |
| Conditions | HIV-1 integrase A128T mutant virus assay |
Why This Matters
This differential resistance profile dictates the choice of isomer for developing antiviral agents targeting specific HIV-1 mutant strains, directly impacting lead selection.
- [1] Dinh LP, et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022; 14(7): 1486. PMID: 35891446. View Source
